molecular formula C9H7BO4S B8450706 2-(Dihydroxyboryl)-1-benzothiophene-5-carboxylic acid

2-(Dihydroxyboryl)-1-benzothiophene-5-carboxylic acid

Cat. No. B8450706
M. Wt: 222.03 g/mol
InChI Key: WRFUZDKKJQZCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dihydroxyboryl)-1-benzothiophene-5-carboxylic acid is a useful research compound. Its molecular formula is C9H7BO4S and its molecular weight is 222.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7BO4S

Molecular Weight

222.03 g/mol

IUPAC Name

2-borono-1-benzothiophene-5-carboxylic acid

InChI

InChI=1S/C9H7BO4S/c11-9(12)5-1-2-7-6(3-5)4-8(15-7)10(13)14/h1-4,13-14H,(H,11,12)

InChI Key

WRFUZDKKJQZCHO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(S1)C=CC(=C2)C(=O)O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzothiophene-5-carboxylic acid (2 g, 11.2 mmol, 1 eq) was dissolved in anhydrous THF (50 mL). To the solution was added dropwise tert-BuLi petane solution (1.7M, 20 mL, 3 eq) at −78° C. for 5 minutes under nitrogen atmosphere. The reaction mixture was allowed to warm to room temperature, stirred for 30 minutes, and cooled to −78° C. again, followed by an addition of triisopropyl borate (3.97 mL, 1.5 eq). The reaction was then allowed to warm to room temperature and stirred at that temperature for one hour. To the reaction mixture was added saturated aqueous ammonium chloride (50 mL) and 10% aqueous potassium hydrogensulfate solution (50 mL) to adjust pH to 2. After the mixture was stirred at room temperature for 30 minutes, it was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The upper solution was decanted, concentrated, and the residue was suspended in Hexane/CHCl3/MeOH (40:4:1). The solid was filtered, rinsed with hexane. 2-(dihydroxyboryl)-1-benzothiophene-5-carboxylic acid was obtained as a grayish solid in amount of 1.325 g (53%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.97 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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